3-Phenyl-1lambda4-thiomorpholin-1-one
Overview
Description
3-Phenyl-1lambda4-thiomorpholin-1-one is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Configuration
- The study of thiomorpholine derivatives, like 3-Phenyl-1¹⁴,4-thiomorpholin-1-one, has contributed significantly to understanding molecular configurations. For instance, certain thiomorpholine compounds demonstrate unique conformations and intermolecular interactions, such as chair conformations, half-chair conformations, and hydrogen bonding. These structural insights are crucial for understanding molecular interactions and designing new compounds (Aridoss et al., 2010).
Antimicrobial Applications
- Research into thiomorpholine derivatives has also explored their potential in antimicrobial applications. The synthesis of new thiomorpholine compounds, like 4-thiomorpholin-4ylbenzohydrazide derivatives, aims to develop molecules with potent bioactive properties for antimicrobial use (Kardile & Kalyane, 2010).
Medicinal Chemistry
- Thiomorpholine and its derivatives are significant in medicinal chemistry. They serve as essential building blocks for creating novel compounds with potential therapeutic applications. Their structural versatility allows for the synthesis of various analogues with interesting biological profiles, making them valuable in drug development (Walker & Rogier, 2013).
Stereochemistry and Dynamic Properties
- The dynamic stereochemistry of thiomorpholine derivatives is an area of interest. Studies on compounds like N-aryl-substituted thiomorpholine-3,5-diones provide insights into the mechanisms of diastereomer interconversion and contribute to the broader understanding of stereochemical behavior in organic compounds (Szawkało et al., 2015).
Biomedical Applications
- Thiomorpholine derivatives are explored for various biomedical applications, such as imaging and cancer treatment. The modification of these compounds can fine-tune their properties for specific biological uses, showcasing their versatility in medical research (Murphy et al., 2020).
Photocatalysis and Optical Properties
- The photocatalytic activities and optical properties of compounds containing thiomorpholine rings are also an area of research. This includes studying their degradation efficiencies and light-induced transitions, which are vital for understanding and developing new photocatalytic materials (Wang et al., 2015).
Properties
IUPAC Name |
3-phenyl-1,4-thiazinane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-13-7-6-11-10(8-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSILBSHQKALROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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